molecular formula C6H2Cl2FNO B6292261 2-chloro-5-fluoropyridine-3-carbonyl chloride CAS No. 1020849-13-1

2-chloro-5-fluoropyridine-3-carbonyl chloride

Cat. No.: B6292261
CAS No.: 1020849-13-1
M. Wt: 193.99 g/mol
InChI Key: BNZVIKUKDGACRN-UHFFFAOYSA-N
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Description

2-chloro-5-fluoropyridine-3-carbonyl chloride is a heterocyclic organic compound that contains both chlorine and fluorine atoms attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoropyridine-3-carbonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method involves the reaction of 2-chloro-5-fluoropyridine with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoropyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoropyridine-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-fluoropyridine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-5-fluoropyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZVIKUKDGACRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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